Maltoundecaose - 50270-86-5

Maltoundecaose

Catalog Number: EVT-1484785
CAS Number: 50270-86-5
Molecular Formula: C₆₆H₁₁₂O₅₆
Molecular Weight: 1801.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Maltoundecaose is a complex oligosaccharide composed of a chain of glucose units, specifically consisting of eleven glucose monomers linked together primarily by α-1,4 glycosidic bonds. It is classified as a maltooligosaccharide and is part of the broader category of polysaccharides, which are carbohydrates made up of multiple sugar units. Maltoundecaose is derived from starch hydrolysis, a process that breaks down starch into smaller sugar units through enzymatic or acid hydrolysis.

Source and Classification

Maltoundecaose is typically sourced from the enzymatic hydrolysis of starch, which can be derived from various plants such as corn, potatoes, and wheat. The classification of maltoundecaose falls under oligosaccharides, specifically maltooligosaccharides, which are characterized by their glucose content. The degree of polymerization (number of glucose units) in maltoundecaose distinguishes it from simpler sugars like maltose (disaccharide) and larger oligosaccharides.

Synthesis Analysis

Methods

Maltoundecaose can be synthesized through several methods:

  1. Enzymatic Hydrolysis: This is the most common method, utilizing enzymes such as glucoamylase and α-amylase to catalyze the breakdown of starch. The process involves:
    • Gelatinization: Starch granules are heated in water to disrupt their structure.
    • Enzymatic Action: Enzymes are added to hydrolyze the gelatinized starch into oligosaccharides.
    • Inactivation: The enzymes are inactivated through heat treatment after achieving the desired degree of hydrolysis.
  2. Chemical Hydrolysis: Acid hydrolysis can also be employed to produce maltoundecaose, although this method may lead to less specific product profiles compared to enzymatic methods.

Technical Details

The production process typically involves:

  • A starch slurry (around 40% dry weight) is heated to gelatinize the starch.
  • Enzymes are added at specific temperatures (85-90°C) for optimal activity.
  • The reaction is monitored until the desired oligosaccharide profile is achieved, often characterized by measuring the dextrose equivalent (DE) value, which indicates the degree of hydrolysis.
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 1,620 g/mol.
  • Degree of Polymerization: 11 (indicating eleven glucose units).
Chemical Reactions Analysis

Reactions

Maltoundecaose can undergo various chemical reactions:

  1. Hydrolysis: Further hydrolysis can break it down into smaller oligosaccharides or glucose.
  2. Fermentation: Maltoundecaose can serve as a substrate for fermentation processes in food and beverage production.

Technical Details

The stability and reactivity of maltoundecaose depend on environmental conditions such as pH and temperature. Under acidic conditions or high temperatures, it may degrade into simpler sugars.

Mechanism of Action

Process

The mechanism by which maltoundecaose acts in biological systems primarily involves its role as a carbohydrate source for microorganisms during fermentation. Enzymes such as amylases catalyze its breakdown into glucose, which can then be utilized by cells for energy production through glycolysis.

Data

Studies have indicated that maltoundecaose can enhance fermentation efficiency when used in brewing and baking processes due to its fermentable sugar content.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in water due to its sugar content.
  • Appearance: Typically appears as a white to off-white powder.

Chemical Properties

  • Stability: Stable under neutral pH conditions but may degrade under extreme acidic or basic conditions.
  • Reactivity: Reacts with enzymes that cleave glycosidic bonds, facilitating further breakdown into simpler sugars.

Relevant analyses often focus on its dextrose equivalent (DE) value, which provides insights into its sweetness and fermentability characteristics.

Applications

Maltoundecaose has several scientific uses:

  1. Food Industry: Used as a sweetener or thickening agent in various food products.
  2. Brewing and Fermentation: Serves as a fermentable sugar source in brewing beer and baking bread.
  3. Nutritional Supplements: Included in dietary products for its energy-providing properties.

Research continues to explore its potential applications in functional foods and nutraceuticals due to its digestibility and low glycemic index compared to other sugars.

Properties

CAS Number

50270-86-5

Product Name

Maltoundecaose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C₆₆H₁₁₂O₅₆

Molecular Weight

1801.56

InChI

InChI=1S/C66H112O56/c67-1-12-23(78)24(79)36(91)57(103-12)114-47-14(3-69)105-59(38(93)26(47)81)116-49-16(5-71)107-61(40(95)28(49)83)118-51-18(7-73)109-63(42(97)30(51)85)120-53-20(9-75)111-65(44(99)32(53)87)122-55-22(11-77)112-66(45(100)34(55)89)121-54-21(10-76)110-64(43(98)33(54)88)119-52-19(8-74)108-62(41(96)31(52)86)117-50-17(6-72)106-60(39(94)29(50)84)115-48-15(4-70)104-58(37(92)27(48)82)113-46-13(2-68)102-56(101)35(90)25(46)80/h12-101H,1-11H2/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

Synonyms

O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-g

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